Methyl 4-formylhexanoate

Vue d'ensemble

Description

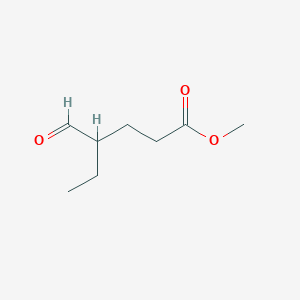

Methyl 4-formylhexanoate is an organic compound with the molecular formula C8H14O3. It is also known as 4-formyl-hexanoic acid methyl ester. This compound is characterized by the presence of a formyl group (–CHO) attached to the fourth carbon of a hexanoic acid chain, which is esterified with methanol. It is a colorless liquid with a fruity odor and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-formylhexanoate can be synthesized through several methods. One common method involves the esterification of 4-formylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-formylhexanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 4-carboxyhexanoic acid.

Reduction: 4-hydroxyhexanoic acid methyl ester.

Substitution: Various substituted hexanoic acid methyl esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 4-formylhexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor.

Mécanisme D'action

The mechanism of action of methyl 4-formylhexanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the formyl group is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the formyl group is oxidized to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-formylbutanoate: Similar structure but with a shorter carbon chain.

Methyl 4-formylpentanoate: Similar structure but with one less carbon atom.

Ethyl 4-formylhexanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-formylhexanoate is unique due to its specific chain length and the presence of both a formyl group and an ester group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .

Activité Biologique

Methyl 4-formylhexanoate (CAS No. 66757-48-0) is an organic compound notable for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological effects supported by research findings and case studies.

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.2 g/mol

- Density : 0.977 g/cm³

- Boiling Point : 95-98 °C at 10 Torr

This compound is a methyl ester of 4-formylhexanoic acid, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reaction of hexanoic acid with formaldehyde in the presence of an acid catalyst.

- Grignard Reactions : Utilizing Grignard reagents to introduce the formyl group into hexanoic acid derivatives.

These methods allow for the production of this compound with varying degrees of purity and yield, impacting its biological efficacy.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain esters can reduce oxidative stress in neuronal cells, potentially mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Methyl esters have been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Some derivatives of formylated compounds have demonstrated anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro .

Case Study 1: Neuroprotection in Cellular Models

A study published in the Journal of Organic Chemistry explored the neuroprotective effects of this compound analogs on cultured hippocampal neurons. The results indicated a significant reduction in cell death under oxidative stress conditions when treated with these compounds .

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| This compound | 75 | 40 |

This study highlights the potential application of this compound in neuroprotection.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various methyl esters, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be higher than that of standard antibiotics but indicated potential for further optimization .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 250 |

| Amoxicillin | 16 |

| Ciprofloxacin | 8 |

Propriétés

IUPAC Name |

methyl 4-formylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(6-9)4-5-8(10)11-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDSIIHECXDOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446336 | |

| Record name | methyl 4-formylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66757-48-0 | |

| Record name | methyl 4-formylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of methyl 4-formylhexanoate in the synthesis of alkaloids?

A1: this compound serves as a crucial reactant in cycloaddition reactions to build the core structure of certain alkaloids. For instance, in the synthesis of (±)-vincadifformine, (±)-3-oxotabersonine, and (±)-tabersonine, it reacts with an indole derivative containing a masked acryl ester function []. This reaction forms the foundation upon which further modifications and transformations can be performed to achieve the desired alkaloid target.

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses two electrophilic centers: the aldehyde group and the ester group. The aldehyde, being more reactive, typically participates in cycloadditions or condensations []. Its position on the hexanoate chain allows for the formation of six-membered rings, a common motif found in many alkaloids. Additionally, the ester group can be further manipulated later in the synthesis, for example, by reduction or hydrolysis, to introduce further diversity into the target molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.